Diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate
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Overview
Description
Diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-c]pyrimidine core substituted with diethyl ester groups, a 4-chlorobenzoyl group, and a p-tolyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[1,2-c]pyrimidine core, followed by the introduction of the 4-chlorobenzoyl and p-tolyl groups. The final step involves the esterification to introduce the diethyl ester groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate can be compared with other pyrrolopyrimidine derivatives, such as:
- Diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
- Diethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The unique combination of substituents in this compound contributes to its distinct characteristics and potential applications .
Properties
CAS No. |
618070-15-8 |
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Molecular Formula |
C27H23ClN2O5 |
Molecular Weight |
490.9 g/mol |
IUPAC Name |
diethyl 7-(4-chlorobenzoyl)-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate |
InChI |
InChI=1S/C27H23ClN2O5/c1-4-34-26(32)22-21-14-20(17-8-6-16(3)7-9-17)29-15-30(21)24(23(22)27(33)35-5-2)25(31)18-10-12-19(28)13-11-18/h6-15H,4-5H2,1-3H3 |
InChI Key |
FKPQTXPBVXICDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1C(=O)OCC)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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